molecular formula C16H20N4OS2 B2441417 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide CAS No. 2097873-35-1

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide

Cat. No.: B2441417
CAS No.: 2097873-35-1
M. Wt: 348.48
InChI Key: YOPKTQLXEOKYQX-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is an organic compound that features a benzylsulfanyl group and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate precursors such as thiosemicarbazide with an oxidizing agent.

    Introduction of the Piperidine Ring: The piperidine ring is introduced through a cyclization reaction involving suitable starting materials.

    Attachment of the Benzylsulfanyl Group: The benzylsulfanyl group is attached via a nucleophilic substitution reaction, where a benzyl halide reacts with a thiol group.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzylsulfanyl group.

    Reduction: Reduction reactions may target the thiadiazole ring or the acetamide linkage.

    Substitution: The benzylsulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium carbonate.

Major Products

    Oxidation: Oxidation of the benzylsulfanyl group can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the thiadiazole ring may yield dihydrothiadiazole derivatives.

    Substitution: Substitution reactions can result in the formation of various benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound could be explored for its therapeutic potential. Compounds with similar structures have shown activity against various diseases, and this compound could be evaluated for similar properties.

Industry

In the industrial sector, this compound may be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of polymers, coatings, and other materials.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole ring and benzylsulfanyl group could play key roles in binding to molecular targets and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(benzylsulfanyl)-1,3,4-thiadiazole: This compound shares the benzylsulfanyl and thiadiazole features but lacks the piperidine and acetamide groups.

    N-(1,2,5-thiadiazol-3-yl)piperidine: This compound contains the thiadiazole and piperidine rings but does not have the benzylsulfanyl group.

    2-(benzylsulfanyl)acetamide: This compound includes the benzylsulfanyl and acetamide groups but lacks the thiadiazole and piperidine rings.

Uniqueness

2-(benzylsulfanyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide is unique due to the combination of its structural features. The presence of the benzylsulfanyl group, thiadiazole ring, piperidine ring, and acetamide linkage provides a distinct chemical profile that can be leveraged for various applications in research and industry.

Properties

IUPAC Name

2-benzylsulfanyl-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4OS2/c21-16(12-22-11-13-4-2-1-3-5-13)18-14-6-8-20(9-7-14)15-10-17-23-19-15/h1-5,10,14H,6-9,11-12H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOPKTQLXEOKYQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)CSCC2=CC=CC=C2)C3=NSN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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